(R)-2-(((Allyloxy)carbonyl)amino)-2-phenylacetic acid
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Overview
Description
(2R)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is an organic compound with a complex structure that includes a phenyl group, an amino acid derivative, and a prop-2-en-1-yloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the Amino Acid Derivative: The amino acid derivative can be synthesized through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide.
Addition of the Prop-2-en-1-yloxycarbonyl Group: This step can be achieved through a nucleophilic substitution reaction, where the amino acid derivative reacts with prop-2-en-1-yloxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of (2R)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(2R)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-phenylglycine: Similar structure but lacks the prop-2-en-1-yloxycarbonyl group.
(2R)-2-phenylalanine: Similar structure but has a different side chain.
(2R)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid: Similar structure but with a different backbone.
Uniqueness
(2R)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is unique due to the presence of the prop-2-en-1-yloxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-(prop-2-enoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-8-17-12(16)13-10(11(14)15)9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,13,16)(H,14,15)/t10-/m1/s1 |
InChI Key |
VKLQWRQOSFXTSM-SNVBAGLBSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@H](C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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